molecular formula C17H17BrFN3O4S B298066 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

Katalognummer B298066
Molekulargewicht: 458.3 g/mol
InChI-Schlüssel: OZOXYAURGPJTDX-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound was first synthesized by Bayer AG and is currently under investigation for its potential use in cancer therapy.

Wirkmechanismus

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF kinases, which play a key role in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. By blocking this pathway, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth.
Biochemical and Physiological Effects
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the phosphorylation of AKT, a key regulator of cell survival, and reduces the expression of cyclin D1, a protein involved in cell cycle progression. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in preclinical and clinical settings. It is also commercially available and can be easily synthesized in the laboratory. However, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has some limitations for laboratory experiments. It has low solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life and requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the identification of biomarkers that can predict the response of tumors to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can help in patient selection and personalized therapy. Additionally, the development of new formulations and delivery systems for N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 can improve its pharmacokinetic properties and reduce its toxicity. Finally, the investigation of the role of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 in other diseases, such as cardiovascular and inflammatory disorders, can expand its therapeutic potential.
Conclusion
In conclusion, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF, VEGFR, PDGFR, and c-KIT kinases, which are involved in tumor growth, angiogenesis, and metastasis. While N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can expand its therapeutic potential and improve its clinical efficacy.

Synthesemethoden

The synthesis of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate to yield the β-diketone derivative, which is further reacted with 4-fluoroaniline and methanesulfonyl chloride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth, angiogenesis, and metastasis. This compound has been tested in various preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

Produktname

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

Molekularformel

C17H17BrFN3O4S

Molekulargewicht

458.3 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrFN3O4S/c1-26-16-8-3-13(18)9-12(16)10-20-21-17(23)11-22(27(2,24)25)15-6-4-14(19)5-7-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI-Schlüssel

OZOXYAURGPJTDX-KEBDBYFISA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Kanonische SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.